molecular formula C14H20N2O2 B11865584 benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate

Cat. No.: B11865584
M. Wt: 248.32 g/mol
InChI Key: MPUUQCYYEPBMGD-UHFFFAOYSA-N
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Description

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate is an organic compound with the molecular formula C14H20N2O2. This compound is characterized by the presence of a benzyl group, a carbamate group, and a cyclobutyl ring with an amino substituent. It is a white solid that is soluble in organic solvents and moderately soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with cis-3-amino-1-methylcyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[(3-amino-1-methylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(7-12(15)8-14)10-16-13(17)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3,(H,16,17)

InChI Key

MPUUQCYYEPBMGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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